molecular formula C12H7F2NO3S2 B612074 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone CAS No. 1247819-59-5

1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone

Cat. No. B612074
M. Wt: 315.31
InChI Key: RMAMGGNACJHXHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Difluoro(phenylsulfanyl)methane (PhSCF2H) was found to undergo a reaction with aromatic compounds mediated by SnCl4, through a thionium intermediate characterized by NMR and TD-DFT analyses .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Aminobenzo[b]thiophenes : This compound is involved in the synthesis of 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes through reactions involving primary or secondary amines and sulfur, showcasing a simple and efficient one-pot synthesis approach (Androsov et al., 2010).

  • Formation of Arylsulfonamide-Based Quinolines : The compound plays a role in the synthesis of new arylsulfonamide-based quinolines. These synthesized derivatives have been evaluated for antibacterial activity against various strains and for antifungal activity against Candida, Aspergillus niger, and other fungal strains (Kumar & Vijayakumar, 2017).

  • Microwave-Assisted Synthesis for Anti-Cancer Agents : In the field of oncology, the compound is used as a building block for synthesizing thiazole derivatives, which have shown promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Advanced Organic Chemistry Applications

  • Nucleophilic gem-Difluoro(phenylsulfanyl)methylation : It's involved in nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds. This method provides access to α-gem-difluoromethylated adducts in good yields, highlighting its potential in synthetic organic chemistry (Punirun et al., 2014).

  • Alkylation of Sulfanylbenzoxazole : The compound is used in the alkylation of 2-sulfanylbenzoxazole, leading to the formation of bis(benzoxazol-2-yl)disulfonium derivatives, demonstrating its utility in heterocyclic chemistry (Shagun et al., 2018).

Biological Activity and Antimicrobial Properties

  • Antimicrobial and Anticancer Studies : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the understanding of the compound's potential in drug development and medicinal chemistry (Verma et al., 2015).

  • Anticandidal Activity and Cytotoxicity : Tetrazole derivatives of this compound have been synthesized and assessed for their anticandidal activity and cytotoxic effects, providing insights into its therapeutic potential and safety profile (Kaplancıklı et al., 2014).

  • Inhibition of HIV-1 Replication : N-Arylsulfonyl derivatives of the compound have shown promising activity against HIV-1 replication, contributing to research in antiviral drug development (Che et al., 2015).

properties

IUPAC Name

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAMGGNACJHXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677376
Record name 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone

CAS RN

1247819-59-5
Record name 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone
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